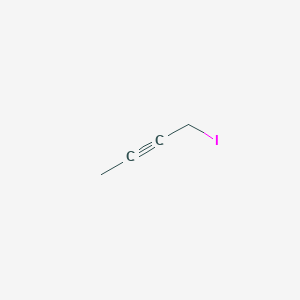

![molecular formula C12H13N3O2 B2994609 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid CAS No. 752934-22-8](/img/structure/B2994609.png)

4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid

説明

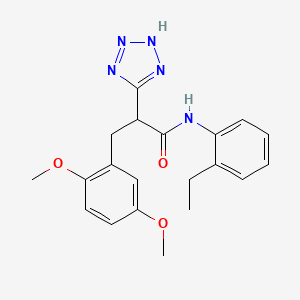

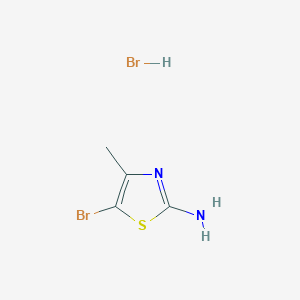

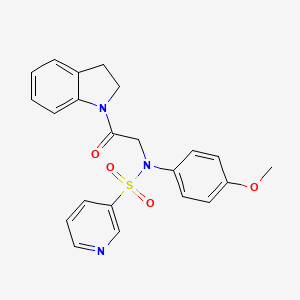

“4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid” is a compound with the molecular formula C10H8N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid”, is characterized by a planar, five-membered heteroaromatic molecule with 3 carbon and 2 nitrogen atoms in 1 and 3 positions . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .

科学的研究の応用

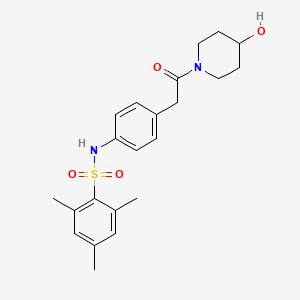

Antibacterial Activity

Imidazole derivatives have shown significant antibacterial activity. For instance, certain compounds synthesized from imidazole have exhibited marked activity against E. coli , S. aureus , and B. subtillis .

Antimycobacterial Activity

Imidazole derivatives have also been reported to possess antimycobacterial properties . This makes them potential candidates for the development of new drugs to treat mycobacterial infections.

Anti-inflammatory Activity

Certain indole derivatives, which are structurally similar to imidazole derivatives, have demonstrated anti-inflammatory activities . This suggests that “4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid” may also have potential anti-inflammatory applications.

Antitumor Activity

Imidazole derivatives have been reported to exhibit antitumor activities . This suggests that they could be used in the development of new anticancer drugs.

Antidiabetic Activity

Imidazole derivatives have also shown antidiabetic activities . This indicates that they could be used in the treatment of diabetes.

Antioxidant Activity

Some imidazole derivatives have shown good scavenging potential, indicating their potential as antioxidants .

作用機序

Target of Action

The primary target of 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid is the bacterial CYP199A4 enzyme . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances.

Mode of Action

The compound binds to the ferric and ferrous heme of the CYP199A4 enzyme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with changes in the intensities of the δ and α bands .

Biochemical Pathways

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution

Result of Action

The compound is a substrate for the CYP199A4 enzyme and is oxidized to generate a metabolite derived from ring opening of the imidazolyl ring: 4-[[2-(formylamino)acetyl]amino]benzoic acid

将来の方向性

The future directions for research on “4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid” and other imidazole derivatives are likely to involve further exploration of their synthesis methods and biological activities. Given the broad range of biological activities demonstrated by imidazole derivatives, they may have potential applications in the development of new drugs .

特性

IUPAC Name |

4-(2-imidazol-1-ylethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12(17)10-1-3-11(4-2-10)14-6-8-15-7-5-13-9-15/h1-5,7,9,14H,6,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCORTMAEMWZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(1-Methylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2994528.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2994530.png)

![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)

![N-[2-(3-Pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)

![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)

![Methyl 3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2994548.png)